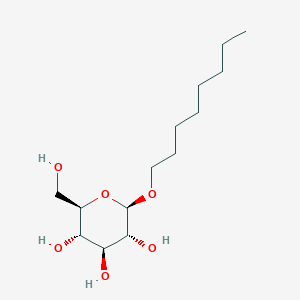

Octyl-beta-D-glucopyranoside

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042234 | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | n-Octyl-beta-D-glucoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29836-26-8, 41444-50-2 | |

| Record name | Octyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29836-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-O-octyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V109WUT6RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Octyl-β-D-Glucopyranoside: A Technical Guide to its Critical Micelle Concentration and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of the non-ionic detergent, octyl-beta-D-glucopyranoside (also known as octyl glucoside or OG). Esteemed for its gentle protein-solubilizing properties, this detergent is a cornerstone in the study of membrane proteins and various drug delivery systems. This document outlines the quantitative data regarding its CMC, detailed experimental protocols for its determination, and a key application in biochemical research.

Critical Micelle Concentration of Octyl-β-D-Glucopyranoside

Octyl-β-D-glucopyranoside is widely utilized for its ability to solubilize and isolate membrane-bound proteins in their native state.[1] A key parameter governing its use is the critical micelle concentration (CMC), the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger structures known as micelles.[2] For effective membrane protein extraction, the detergent concentration must be significantly above the CMC to ensure the formation of micelles that can encapsulate the protein.[2]

The relatively high CMC of octyl-beta-D-glucopyranoside is advantageous as it allows for the easy removal of the detergent from the protein solution through dialysis.[3] Below is a summary of the reported CMC values for octyl-beta-D-glucopyranoside under various conditions.

| Parameter | Value | Conditions | Reference(s) |

| Critical Micelle Concentration (CMC) | 20-25 mM | In water at 20-25°C | [2][3] |

| Critical Micelle Concentration (CMC) | 25 mM | In aqueous solution at 25°C | [4][5] |

| Critical Micelle Concentration (CMC) | 21.2 mM | In water | [6] |

Experimental Protocols for CMC Determination

The determination of the CMC is crucial for the effective use of any surfactant. The following are detailed methodologies for two common experimental techniques used to determine the CMC of octyl-beta-D-glucopyranoside.

Surface Tension Measurement (Tensiometry)

This method is based on the principle that the surface tension of a liquid decreases as the concentration of a surfactant increases. Once micelles begin to form, the concentration of free surfactant monomers in the solution remains relatively constant, and thus the surface tension also plateaus. The CMC is identified as the concentration at which this break in the surface tension curve occurs.

Materials and Equipment:

-

Tensiometer (Wilhelmy plate or du Noüy ring method)

-

High-purity octyl-beta-D-glucopyranoside

-

High-purity water (e.g., Milli-Q)

-

Glassware

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of octyl-beta-D-glucopyranoside in high-purity water at a concentration significantly above the expected CMC (e.g., 100 mM).

-

Prepare a series of dilutions of the stock solution, ranging from well below to well above the expected CMC (e.g., 1 mM to 50 mM).

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measure the surface tension of each dilution, ensuring the system reaches equilibrium before recording the value. For each measurement, it is crucial to use clean glassware to avoid contamination.

-

Plot the surface tension as a function of the logarithm of the octyl-beta-D-glucopyranoside concentration.

-

The CMC is determined from the inflection point of this plot, where the curve transitions from a steep decline to a plateau. This can be determined by finding the intersection of the two linear portions of the curve.[4]

Fluorescence Spectroscopy using Pyrene as a Probe

This sensitive technique utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment. This change in the microenvironment leads to a characteristic shift in the pyrene emission spectrum, which can be used to determine the CMC.[7]

Materials and Equipment:

-

Fluorometer

-

Quartz cuvettes

-

Pyrene

-

High-purity octyl-beta-D-glucopyranoside

-

High-purity water

-

Ethanol (for pyrene stock solution)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of pyrene in ethanol (e.g., 0.2 mM).

-

Prepare a working solution of pyrene in high-purity water. To do this, add a small aliquot of the pyrene stock solution to water and allow the ethanol to evaporate, resulting in a saturated aqueous solution of pyrene.[7]

-

Prepare a concentrated stock solution of octyl-beta-D-glucopyranoside in the pyrene-saturated water.

-

Create a series of dilutions of the octyl-beta-D-glucopyranoside/pyrene solution with the pyrene-saturated water. The final pyrene concentration should be kept constant across all samples (e.g., in the micromolar range).[7]

-

Allow the samples to equilibrate for at least 30 minutes before measurement.[7]

-

Measure the fluorescence emission spectrum of each sample (e.g., from 350 to 450 nm) with an excitation wavelength of 334 nm.[8]

-

From the emission spectra, determine the intensities of the first (I1 at ~372 nm) and third (I3 at ~383 nm) vibronic peaks.[8]

-

Plot the ratio of the intensities (I1/I3 or I3/I1) as a function of the logarithm of the octyl-beta-D-glucopyranoside concentration.

-

The CMC is identified as the concentration at which a sharp change in the slope of this plot occurs, indicating the partitioning of pyrene into the micelles.

Application: Membrane Protein Solubilization

A primary application of octyl-beta-D-glucopyranoside in research and drug development is the solubilization of membrane proteins, such as G-protein coupled receptors (GPCRs), from their native lipid bilayer environment.[1][9] The following workflow diagram illustrates the general steps involved in this process.

Caption: Workflow for membrane protein solubilization.

This workflow begins with the preparation of cell membranes, followed by solubilization with octyl-beta-D-glucopyranoside at a concentration above its CMC.[1] After incubation, the solubilized proteins are separated from insoluble material by ultracentrifugation.[1] The resulting supernatant containing the protein-detergent micelles can then be used for subsequent purification and functional or structural studies.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. interchim.fr [interchim.fr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide: The Mechanism of Action of Octyl-β-D-glucopyranoside in Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of n-octyl-β-D-glucopyranoside (OG), a non-ionic detergent, on lipid bilayers. A thorough understanding of this interaction is critical for its application in membrane protein solubilization, reconstitution, and the formulation of lipid-based drug delivery systems.

Core Mechanism: A Three-Stage Process of Membrane Solubilization

The interaction of octyl glucoside with lipid bilayers is widely described by a three-stage model, leading from intact vesicles to complete solubilization into mixed micelles. This process is dependent on the effective molar ratio of detergent to lipid.

Stage I: Partitioning and Saturation

At concentrations below its critical micelle concentration (CMC), OG monomers partition from the aqueous phase into the lipid bilayer. This partitioning is primarily a hydrophobic binding process. The OG molecules insert themselves between the lipid molecules, with their hydrophobic octyl chains intercalating into the acyl chain region of the bilayer and the hydrophilic glucopyranoside headgroups located at the bilayer-water interface. This insertion leads to an increase in the area per lipid molecule and can cause a decrease in the order of the lipid acyl chains, particularly in the inner part of the bilayer.[1][2] The lipid headgroup region, however, remains relatively unperturbed until higher OG concentrations are reached.[1][2] The bilayer remains largely intact during this stage, although its permeability may increase. The partitioning continues until the bilayer becomes saturated with OG molecules.

Stage II: Coexistence of Bilayers and Mixed Micelles

Once the lipid bilayer is saturated with octyl glucoside, further addition of the detergent leads to the formation of mixed micelles. In this stage, the system is characterized by the coexistence of OG-saturated lipid vesicles and newly formed lipid-detergent mixed micelles.[3] As the concentration of OG increases, the equilibrium shifts towards the formation of more mixed micelles at the expense of the lipid bilayers. Cryo-transmission electron microscopy (cryo-TEM) studies have visualized intermediate structures during this transition, including open vesicles, lamellar sheets, and cylindrical micelles, before the formation of smaller, spherical mixed micelles.[4][5]

Stage III: Complete Solubilization into Mixed Micelles

At a sufficiently high concentration of octyl glucoside, the lipid bilayers are completely disrupted, and all lipid molecules are incorporated into mixed micelles with the detergent.[3] At this stage, the solution, which was initially turbid due to the presence of large lipid vesicles, becomes clear. The size and composition of these mixed micelles can vary depending on the total lipid and detergent concentrations.

Quantitative Data on Octyl Glucoside-Lipid Interactions

The following tables summarize key quantitative data gathered from various experimental studies on the interaction of octyl glucoside with lipid bilayers.

Table 1: Physicochemical Properties of Octyl-β-D-glucopyranoside

| Property | Value | Conditions | Reference(s) |

| Critical Micelle Concentration (CMC) | 20-25 mM | Aqueous solution, 25°C | [6] |

| Critical Micelle Concentration (CMC) | 23.7 mM | In buffer | [7][8] |

| Critical Micelle Concentration (CMC) | 15.4 ± 0.3 mM | In the presence of POPC | [7][8] |

| Aggregation Number | 84 | [6] | |

| Average Micellar Weight | 25,000 Da | [6] | |

| Cloud Point | >100°C | [6] |

Table 2: Thermodynamic Parameters of OG Partitioning into POPC Bilayers

| Parameter | Value | Conditions | Reference(s) |

| Partition Coefficient (K) | 120 ± 10 M⁻¹ | POPC bilayers | [1][2] |

| Partition Coefficient (K) | ~100 M⁻¹ | POPC with negatively charged lipids or cholesterol | [1][2] |

| Partition Coefficient (K) | 75 M⁻¹ | Vesicle membrane, [OG] < 4 mM in water | [9] |

| Molar Binding Enthalpy (ΔH°D) | 1.3 ± 0.15 kcal/mol | POPC bilayers | [1][2] |

| Free Energy of Binding (ΔG°D) | -5.2 kcal/mol | POPC bilayers | [1] |

| Molar Heat Capacity (ΔCp) | -75 cal K⁻¹ mol⁻¹ | POPC bilayers | [1][2] |

Table 3: Effective Detergent-to-Lipid Molar Ratios (Reff) for Solubilization of Egg Phosphatidylcholine (PC) Vesicles

| Stage | Effective Molar Ratio (OG:PC) | Description | Reference(s) |

| Saturation (Rsat) | ~1.4 | Bilayer is saturated with OG | [3] |

| Onset of Solubilization | > 1.4 | Mixed micelles begin to form | [3] |

| Complete Solubilization (Rsol) | ≥ 3.2 | All lipids are in mixed micelles | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to study the mechanism of octyl glucoside's action on lipid bilayers.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the heat changes associated with the binding of a ligand (OG) to a macromolecule (lipid vesicles), allowing for the determination of thermodynamic parameters such as the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Materials:

-

High-sensitivity isothermal titration calorimeter

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other lipid of interest

-

n-octyl-β-D-glucopyranoside (OG)

-

Buffer solution (e.g., 10 mM Tris, 100 mM NaCl, pH 7.25)

Procedure:

-

Vesicle Preparation:

-

Prepare a lipid film by dissolving the lipid in an organic solvent (e.g., chloroform/methanol) and then evaporating the solvent under a stream of nitrogen gas, followed by vacuum desiccation.

-

Hydrate the lipid film with the buffer solution to form multilamellar vesicles (MLVs).

-

Prepare unilamellar vesicles (SUVs or LUVs) from the MLV suspension by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

-

Sample Preparation for ITC:

-

Degas the vesicle suspension and the OG solution to prevent air bubbles in the calorimeter cell and syringe.

-

Fill the sample cell (typically ~1.4 mL) with the lipid vesicle suspension (e.g., 1-5 mM lipid concentration).

-

Fill the injection syringe (typically 100-250 µL) with the OG solution (e.g., 10-50 mM). The OG concentration should be well below its CMC to ensure only monomers are present.

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20-30 injections of 5-10 µL each) of the OG solution into the lipid vesicle suspension with a defined time interval between injections to allow for thermal equilibration.

-

Record the heat change upon each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

-

Correct for the heat of dilution by performing a control experiment where the OG solution is injected into the buffer alone.

-

Plot the corrected heat changes against the molar ratio of OG to lipid.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (Ka, ΔH, and n).[10]

-

Solid-State 2H-NMR Spectroscopy

Solid-state 2H-NMR spectroscopy is a powerful technique to investigate the structural and dynamic changes in lipid bilayers upon the incorporation of molecules like OG. By selectively deuterating different segments of the lipid molecules, one can obtain information about the order and dynamics of the lipid headgroups and acyl chains.

Materials:

-

Solid-state NMR spectrometer with a quadrupolar echo pulse sequence capability.

-

Deuterated lipids (e.g., POPC deuterated at specific positions on the acyl chain or headgroup).

-

n-octyl-β-D-glucopyranoside (OG).

-

Buffer solution.

Procedure:

-

Sample Preparation:

-

Prepare lipid vesicles containing a known concentration of deuterated lipid as described for the ITC protocol.

-

Add varying concentrations of OG to the vesicle suspensions to achieve different detergent-to-lipid molar ratios.

-

Pellet the lipid vesicles by ultracentrifugation and transfer the hydrated lipid pellet to an NMR rotor.

-

-

2H-NMR Experiment:

-

Acquire 2H-NMR spectra using a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire). This sequence is used to refocus the dephasing of the magnetization due to the large quadrupolar interaction.

-

The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet spectrum.

-

-

Data Analysis:

-

The order parameter (SCD) for a specific C-2H bond is calculated from the quadrupolar splitting using the equation: SCD = (4/3) * (h/e2qQ) * ΔνQ, where (e2qQ/h) is the static quadrupolar coupling constant for a C-2H bond (~170 kHz).

-

Changes in the order parameter as a function of OG concentration provide insights into the fluidizing or ordering effect of the detergent on different segments of the lipid molecules.[1][2]

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the mechanism of action of octyl glucoside.

Signaling Pathways and Logical Relationships

Caption: The three-stage model of lipid bilayer solubilization by octyl glucoside.

Experimental Workflows

Caption: A simplified workflow for studying octyl glucoside-lipid interactions using ITC.

Logical Relationships of Physicochemical Properties

Caption: Relationship between octyl glucoside's properties and its solubilization efficacy.

References

- 1. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 2. Octyl-beta-D-glucopyranoside partitioning into lipid bilayers: thermodynamics of binding and structural changes of the bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.huji.ac.il [scholars.huji.ac.il]

- 4. Vesicle-micelle transition of phosphatidylcholine and octyl glucoside elucidated by cryo-transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vesicle-micelle transition of phosphatidylcholine and octyl glucoside elucidated by cryo-transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 9. Partition behavior of a nonionic detergent, octyl glucoside, between membrane and water phases, and its effect on membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Octyl-β-D-Glucopyranoside Detergent

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

n-Octyl-β-D-glucopyranoside (OG) is a non-ionic detergent widely esteemed in membrane biochemistry for its efficacy in solubilizing and purifying membrane proteins.[1] Structurally, it is a glycoside composed of a hydrophilic glucose headgroup and a hydrophobic eight-carbon octyl tail. This amphipathic nature allows it to disrupt the lipid bilayer and form stable protein-detergent complexes, thereby extracting membrane proteins from their native environment while preserving their conformational and functional integrity.[1][2] Its well-defined chemical structure, formation of small, uniform micelles, and high water solubility make it a superior choice over many other non-ionic detergents.[3][4] A key advantage of OG is its high Critical Micelle Concentration (CMC), which facilitates its easy removal from protein preparations through dialysis, a crucial step for downstream applications like functional assays and crystallization.[1][3]

Physicochemical Properties

The utility of a detergent in biochemical applications is dictated by its physicochemical properties. These parameters determine its behavior in solution and its interaction with membrane proteins. The key properties of n-Octyl-β-D-glucopyranoside are summarized below.

| Property | Value | References |

| Chemical Formula | C₁₄H₂₈O₆ | [5][6] |

| Molecular Weight | 292.37 g/mol | [5][6] |

| Appearance | White to off-white powder/solid | [3][7] |

| Type | Non-ionic | [5][6] |

| Critical Micelle Conc. (CMC) | 18-25 mM in H₂O (0.53% - 0.73% w/v) | [3][5][6][8] |

| Aggregation Number (Nₐ) | 27 - 100 (A commonly cited value is 84) | [3][5][6][8] |

| Micellar Weight | ~25,000 Da | [1][6][9] |

| Solubility | ≥20% in water at 20°C; Soluble in DMSO, DMF, Ethanol | [7][8][10] |

| Cloud Point | >100°C | [6][9] |

| pH Range (1% solution) | 4 - 9 | [8] |

Core Concepts and Visualizations

The function of detergents is governed by the dynamic equilibrium between individual monomer molecules and their self-assembled aggregates, known as micelles. This behavior is fundamental to their role in membrane protein research.

Monomer-Micelle Equilibrium

Below the Critical Micelle Concentration (CMC), detergent molecules exist as monomers in solution. As the concentration increases and reaches the CMC, the monomers rapidly self-assemble into micelles. In these structures, the hydrophobic tails are sequestered in the core, away from the aqueous environment, while the hydrophilic headgroups form the outer surface. This process is crucial for solubilizing membrane proteins, as the hydrophobic transmembrane domains of the protein become embedded within the hydrophobic core of the detergent micelle.

Caption: Relationship between detergent monomers and micelles relative to the CMC.

General Workflow for Membrane Protein Solubilization

The extraction and purification of a target membrane protein is a multi-step process that must be optimized to ensure high yield and retention of protein activity. The general workflow involves membrane preparation, solubilization with a detergent like OG, clarification of the lysate, and subsequent purification.

Caption: A general workflow for membrane protein solubilization and purification.

Experimental Protocols

Detailed and reproducible protocols are critical for successful research. Below are methodologies for determining the CMC of a detergent and for the general solubilization of membrane proteins.

Protocol 1: Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence

This method leverages the sensitivity of the fluorescent probe pyrene to the polarity of its microenvironment. In aqueous solution (polar), pyrene exhibits a characteristic fluorescence emission spectrum. When micelles form, pyrene partitions into their hydrophobic core, altering the vibrational fine structure of its emission spectrum. The ratio of the intensity of the first vibronic peak (I₁, ~372 nm) to the third peak (I₃, ~383 nm) is monitored. This I₁/I₃ ratio decreases as pyrene moves into the more hydrophobic micellar environment. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus the logarithm of the detergent concentration.[11][12]

Materials:

-

n-Octyl-β-D-glucopyranoside

-

Pyrene (fluorescent probe)

-

High-purity water or appropriate buffer

-

Ethanol or Acetone (for pyrene stock solution)

-

Fluorometer/Spectrofluorometer

-

Quartz cuvettes or microplates

-

Volumetric flasks and precision pipettes

Methodology:

-

Prepare a Pyrene Stock Solution: Dissolve pyrene in ethanol to create a concentrated stock solution (e.g., 0.2 mM).[11] This solution should be stored in the dark to prevent photobleaching.

-

Prepare Detergent Solutions: Create a series of aqueous solutions of octyl-β-D-glucopyranoside with varying concentrations. This series should span a range well below and well above the expected CMC (e.g., from 1 mM to 50 mM).

-

Prepare Samples for Measurement: For each detergent concentration, prepare a sample by adding a small, constant volume of the pyrene stock solution to the detergent solution.[11] The final concentration of pyrene should be very low (e.g., ~1 µM) to avoid excimer formation. The final concentration of the organic solvent from the pyrene stock should be minimal (e.g., <0.1%) to avoid affecting micellization.

-

Incubation: Gently mix the samples and incubate them in the dark at a constant temperature for a set period (e.g., 30 minutes) to allow the system to reach equilibrium.[3]

-

Fluorescence Measurement:

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (I₁/I₃) for each detergent concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the detergent concentration.

-

The resulting plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the sharpest change in the polarity of the pyrene's environment.[12] This point can be found by fitting the data to a Boltzmann sigmoidal equation or by finding the intersection of the two linear portions of the curve before and during the transition.[3][12]

-

Protocol 2: General Method for Membrane Protein Solubilization

This protocol provides a foundational procedure for extracting a target membrane protein. It is crucial to note that optimal conditions (detergent concentration, buffer composition, temperature, incubation time) are protein-dependent and must be determined empirically.[5]

Materials:

-

Cell paste or tissue containing the target membrane protein

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) supplemented with protease inhibitors (e.g., PMSF, leupeptin, pepstatin).[6]

-

n-Octyl-β-D-glucopyranoside (high purity)

-

Homogenizer, sonicator, or French press

-

Ultracentrifuge and appropriate rotors

-

Microcentrifuge tubes

Methodology:

-

Membrane Preparation:

-

Resuspend the cell pellet in ice-cold Lysis Buffer.[5]

-

Disrupt the cells using an appropriate mechanical method (e.g., sonication, French press).[5][6]

-

Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[5] Discard the supernatant (cytosolic fraction).

-

Wash the membrane pellet by resuspending it in fresh Lysis Buffer and repeating the ultracentrifugation step to remove remaining soluble proteins.

-

Resuspend the final membrane pellet in a minimal volume of Lysis Buffer. Determine the total protein concentration (e.g., using a BCA or Bradford assay).

-

-

Detergent Solubilization Screening:

-

Aliquot the membrane suspension into several tubes.[5]

-

To each tube, add octyl-β-D-glucopyranoside from a concentrated stock solution to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).[5] These concentrations should be well above the CMC.

-

The final total protein-to-detergent ratio is a critical parameter to consider and optimize.

-

-

Incubation:

-

Incubate the mixtures at a low temperature (typically 4°C) with gentle agitation (e.g., on a rocker or rotator) for a defined period (e.g., 1-4 hours, or overnight).[5]

-

-

Separation of Solubilized Fraction:

-

Pellet the unsolubilized material by ultracentrifugation (e.g., 100,000 x g for 30-60 minutes at 4°C).[5]

-

Carefully collect the supernatant, which contains the solubilized membrane proteins in protein-detergent complexes. The pellet contains unsolubilized proteins and lipids.

-

-

Analysis of Solubilization Efficiency:

-

Analyze both the supernatant (solubilized fraction) and the resuspended pellet (unsolubilized fraction) to determine the efficiency of extraction for the target protein.

-

Common analysis methods include SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific to the target protein.[6]

-

If possible, perform a functional assay on the solubilized fraction to confirm that the protein has retained its activity.

-

References

- 1. mattersofmatter.eu [mattersofmatter.eu]

- 2. youtube.com [youtube.com]

- 3. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 4. agilent.com [agilent.com]

- 5. benchchem.com [benchchem.com]

- 6. cube-biotech.com [cube-biotech.com]

- 7. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2.5. Critical Micelle Concentration Measurement [bio-protocol.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Solubilization of Membrane Proteins [sigmaaldrich.com]

Understanding the structure of octyl-beta-D-glucopyranoside micelles

An In-depth Technical Guide to the Structure of Octyl-beta-D-glucopyranoside Micelles

Introduction

N-octyl-β-D-glucopyranoside (OG) is a non-ionic detergent widely employed in biochemical and pharmaceutical research for the solubilization, purification, and reconstitution of membrane proteins.[1][2] Its efficacy stems from its well-defined chemical structure, high critical micelle concentration (CMC), and the formation of small, uniform micelles that are easily removed by dialysis.[1][3] This guide provides a comprehensive technical overview of the structural characteristics of OG micelles, intended for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The properties of OG micelles, such as size and aggregation number, can vary significantly depending on the experimental technique, concentration, and solvent conditions.[4][5] Molecular dynamics simulations and experimental data suggest that OG micelles are generally non-spherical, often adopting a prolate ellipsoid or cylindrical shape.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for octyl-beta-D-glucopyranoside micelles under various conditions.

Table 1: General Physicochemical Properties of Octyl-beta-D-glucopyranoside

| Parameter | Value | Reference |

| Molecular Weight | 292.37 g/mol | [9][10] |

| Critical Micelle Concentration (CMC) in H₂O | 18-25 mM | [9][10][11][12] |

| Cloud Point | >100°C | [9][11] |

Table 2: Structural Parameters of Octyl-beta-D-glucopyranoside Micelles

| Parameter | Value | Experimental Method | Reference |

| Aggregation Number (Nagg) | 27 - 100 | Varies (e.g., Chromatography, Light Scattering) | [4][5][13] |

| 84 | Not specified | [9][11] | |

| 75 ± 10 | Dynamic Light Scattering, Ultracentrifugation | [4][5] | |

| 27 | Size Exclusion Chromatography | [4][5] | |

| Micellar Molecular Weight | 8,000 - 29,000 g/mol | Varies | [1][4][5] |

| 25,000 g/mol | Not specified | [9][11] | |

| 22,000 ± 3,000 g/mol | Dynamic Light Scattering, Ultracentrifugation | [4][5] | |

| Hydrodynamic Radius (Rh) | 15 ± 1 Å | Size Exclusion Chromatography | [1][4] |

| 23 ± 3 Å | Dynamic Light Scattering, Ultracentrifugation | [4][5] | |

| Shape | Prolate Ellipsoid / Cylindrical | SANS, Molecular Dynamics | [6][7][14] |

Core Concepts and Visualizations

The formation and structure of micelles are governed by fundamental physicochemical principles. The diagrams below illustrate these concepts.

Caption: Conceptual diagram of micelle formation at the Critical Micelle Concentration (CMC).

Caption: Simplified 2D representation of an octyl-beta-D-glucopyranoside micelle structure.

Experimental Protocols for Micelle Characterization

Several biophysical techniques are essential for determining the structural parameters of OG micelles. Below are overviews of the methodologies for key experiments.

Small-Angle Scattering (SAXS and SANS)

Small-angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for analyzing the size, shape, and internal structure of micelles in solution.[14][15][16]

Methodology:

-

Sample Preparation: Prepare a series of OG solutions in a suitable solvent (e.g., H₂O for SAXS, D₂O for SANS to enhance contrast) at concentrations above the CMC.

-

Data Acquisition: Expose the sample to a collimated beam of X-rays or neutrons and record the scattered radiation at low angles (typically < 5°) using a 2D detector.

-

Data Analysis:

-

The scattering data is radially averaged to produce a 1D scattering profile (Intensity vs. scattering vector, q).

-

Model Fitting: The scattering profile is fitted to mathematical models representing different shapes (e.g., spherical, ellipsoidal, cylindrical core-shell models).[14]

-

Indirect Fourier Transformation (IFT): This method can be used to determine the pair distance distribution function, p(r), which provides information on the micelle's shape and maximum dimension.[16]

-

The analysis yields parameters such as the radius of gyration, aggregation number, and the dimensions of the hydrophobic core and hydrophilic shell.

-

Dynamic Light Scattering (DLS)

DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of micelles. It is primarily used to determine the hydrodynamic radius (Rh) of the micelles.[4][5]

Methodology:

-

Sample Preparation: Prepare a filtered, dust-free solution of OG above its CMC.

-

Data Acquisition: A laser beam is passed through the sample, and the scattered light is detected at a fixed angle. A correlator measures the rate of intensity fluctuations.

-

Data Analysis:

-

The correlator generates an autocorrelation function, which describes how quickly the particles are moving.

-

The decay rate of this function is used to calculate the translational diffusion coefficient (D).

-

The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Diffusion-ordered NMR spectroscopy (DOSY) can be used to determine the diffusion coefficients of monomers and micelles, providing insights into micelle size and formation.[17]

Methodology:

-

Sample Preparation: A concentration series of OG is prepared in a deuterated solvent (e.g., D₂O).[17]

-

Data Acquisition: A series of ¹H NMR spectra are recorded using a pulsed-field gradient sequence. The gradient strength is varied systematically, causing signal attenuation that is dependent on the diffusion coefficient of the molecule.[17]

-

Data Analysis:

-

The decrease in signal intensity as a function of gradient strength is analyzed to calculate the diffusion coefficients for the OG molecules.

-

A plot of the diffusion coefficient versus concentration shows a distinct change at the CMC, allowing for its determination.

-

The diffusion coefficient of the micelle can be used to estimate its hydrodynamic radius.

-

Experimental Workflow Visualization

The logical flow for characterizing OG micelles using these techniques is outlined below.

Caption: General experimental workflow for the structural characterization of micelles.

Conclusion

The structural characterization of octyl-beta-D-glucopyranoside micelles is critical for their effective application in membrane protein research and drug development. While a consensus exists on their general properties, such as the CMC and non-spherical shape, specific parameters like the aggregation number and hydrodynamic radius can vary. This variability underscores the importance of characterizing OG micelles under the specific experimental conditions relevant to their intended application. The combination of small-angle scattering, dynamic light scattering, and NMR spectroscopy provides a powerful and comprehensive toolkit for elucidating the detailed structure of these essential supramolecular assemblies.

References

- 1. agscientific.com [agscientific.com]

- 2. 29836-26-8,OG ,n-Octyl-β-D-glucopyranoside,OG CAS: 29836-26-8 [chemsynlab.com]

- 3. interchim.fr [interchim.fr]

- 4. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Molecular dynamics characterization of n-octyl-beta-D-glucopyranoside micelle structure in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]

- 10. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 11. thomassci.com [thomassci.com]

- 12. researchgate.net [researchgate.net]

- 13. Anatrace.com [anatrace.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Exploring the meaning of sugar configuration in a supramolecular environment: comparison of six octyl glycoside micelles by ITC and NMR spectroscopy - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00122B [pubs.rsc.org]

The Dawn of a Detergent: An In-depth Technical Guide to Early Studies of Octyl-β-D-Glucopyranoside in Protein Research

For Researchers, Scientists, and Drug Development Professionals

In the landscape of membrane protein biochemistry, the choice of a solubilizing agent is paramount to preserving the native structure and function of these critical cellular components. This guide delves into the seminal, early studies of octyl-β-D-glucopyranoside (OG), a non-ionic detergent that revolutionized the field. Its introduction in the late 1970s and subsequent application in the 1980s provided researchers with a powerful tool to extract, purify, and crystallize membrane proteins, paving the way for groundbreaking structural and functional insights. This document provides a comprehensive overview of the foundational experimental protocols and quantitative data from this pioneering era.

Physicochemical Properties of Octyl-β-D-Glucopyranoside

The efficacy of octyl-β-D-glucopyranoside as a detergent for membrane protein research stems from its unique physicochemical properties. Its high critical micelle concentration (CMC) and the formation of small, uniform micelles are particularly advantageous, facilitating its removal by dialysis—a crucial step in reconstitution and crystallization experiments.[1]

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₈O₆ | [2] |

| Molecular Weight | 292.37 g/mol | [2] |

| Detergent Class | Non-ionic | [2] |

| Critical Micelle Concentration (CMC) | 18-25 mM | [1] |

| Aggregation Number | ~27-100 | [3] |

| Micelle Molecular Weight | ~8-29 kDa | [3] |

Key Early Applications: Solubilization, Reconstitution, and Crystallization

The 1980s witnessed the successful application of octyl glucoside in the solubilization and functional reconstitution of various membrane proteins.[4] A landmark achievement of this period was the crystallization of bacteriorhodopsin, a membrane protein that had been notoriously difficult to crystallize.[5] This breakthrough provided a proof-of-concept for the use of octyl glucoside in structural biology.

Experimental Protocols from Seminal Studies

The following sections provide detailed methodologies from early publications, offering a glimpse into the foundational techniques that established octyl-β-D-glucopyranoside as a staple in membrane protein research.

Solubilization of Membrane Proteins

The initial and most critical step in studying a membrane protein is its gentle extraction from the lipid bilayer. Early studies demonstrated that octyl glucoside could effectively solubilize membrane proteins while preserving their activity.

a. General Protocol for Solubilization of E. coli Membrane Proteins

This protocol is based on early studies on the solubilization of the melibiose carrier from Escherichia coli.[4]

-

Membrane Preparation:

-

Harvest E. coli cells expressing the target membrane protein.

-

Resuspend the cell pellet in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, containing protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

Remove unbroken cells and debris by low-speed centrifugation (e.g., 10,000 x g for 10 minutes).

-

Pellet the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour).

-

Wash the membrane pellet with the same buffer to remove soluble proteins and resuspend in a minimal volume of buffer.

-

-

Solubilization:

-

Determine the protein concentration of the membrane suspension.

-

Add a concentrated stock solution of octyl-β-D-glucopyranoside to the membrane suspension to achieve a final concentration of 25-35 mM.[4]

-

Incubate the mixture with gentle stirring for 1 hour at 4°C.

-

Remove non-solubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour).

-

The supernatant contains the solubilized membrane proteins.

-

b. Solubilization of Bacteriorhodopsin from Purple Membrane

This protocol is adapted from the seminal work on the crystallization of bacteriorhodopsin.[5]

-

Materials:

-

Purple membrane from Halobacterium halobium

-

Buffer: 20 mM Sodium Phosphate or Ammonium Sulfate, pH 5.0

-

10% (w/v) Octyl-β-D-glucopyranoside solution

-

-

Procedure:

-

Suspend purple membranes (containing 0.2 µmol of bacteriorhodopsin) in 5 ml of the buffer.

-

Add the 10% octyl glucoside solution to a final concentration of 1% (w/v).[5]

-

Stir the suspension overnight at room temperature.

-

The resulting solution contains solubilized bacteriorhodopsin.

-

Reconstitution of Membrane Proteins into Liposomes

Reconstitution into a lipid bilayer is essential for functional studies of purified membrane proteins. The high CMC of octyl glucoside allows for its efficient removal by dialysis, which drives the formation of proteoliposomes.

Protocol for Reconstitution of the Melibiose Carrier

This method is based on the detergent dilution procedure described in early studies.[4]

-

Preparation of Lipid-Detergent Micelles:

-

Prepare a solution of phospholipids (e.g., E. coli lipids) in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.5).

-

Add octyl-β-D-glucopyranoside to the lipid suspension to a final concentration of 43-46 mM to form mixed micelles.[4]

-

Sonicate the mixture briefly to ensure homogeneity.

-

-

Reconstitution:

-

Add the purified, solubilized melibiose carrier to the lipid-detergent micelle solution.

-

Rapidly dilute the mixture with buffer to reduce the octyl glucoside concentration below its CMC. This can be achieved by a 20 to 50-fold dilution.

-

The formation of proteoliposomes occurs as the detergent is diluted.

-

Collect the proteoliposomes by ultracentrifugation.

-

Crystallization of Bacteriorhodopsin

The successful crystallization of bacteriorhodopsin was a landmark achievement that demonstrated the utility of octyl glucoside for structural biology of membrane proteins.

Protocol for Crystallization of Bacteriorhodopsin

This protocol is based on the work of Michel and Oesterhelt (1980).[5]

-

Protein Preparation:

-

Use bacteriorhodopsin solubilized in 1% octyl glucoside in 20 mM sodium phosphate or ammonium sulfate, pH 5.0, as described in the solubilization protocol.

-

Concentrate the solubilized protein to a concentration of 5-10 mg/ml.

-

-

Crystallization (Vapor Diffusion Method):

-

Hanging Drop:

-

Pipette a 10 µl drop of the concentrated, solubilized bacteriorhodopsin solution onto a siliconized glass coverslip.

-

Mix the drop with an equal volume (10 µl) of the reservoir solution.

-

-

Reservoir Solution:

-

Setup:

-

Seal the coverslip over the well of a vapor diffusion plate containing the reservoir solution.

-

Incubate at a constant temperature (e.g., 20°C).

-

-

Crystal Growth:

-

Crystals typically appear within a few days to a week.

-

-

Quantitative Data from Early Studies

The following tables summarize key quantitative data from the pioneering studies on octyl-β-D-glucopyranoside.

Table 1: Solubilization and Reconstitution Parameters for the E. coli Melibiose Carrier[4]

| Parameter | Concentration Range |

| Octyl Glucoside for Solubilization | 25-35 mM |

| Octyl Glucoside for Reconstitution | 43-46 mM |

Table 2: Crystallization Conditions for Bacteriorhodopsin[5]

| Parameter | Condition |

| Detergent | 1% (w/v) Octyl-β-D-glucopyranoside |

| Buffer | 20 mM Sodium Phosphate or Ammonium Sulfate |

| pH | 5.0 (needles), <4.8 (cubes) |

| Precipitant (Needles) | 2.0-2.5 M Sodium Phosphate |

| Precipitant (Cubes) | 2.0-2.5 M Ammonium Sulfate |

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows described in the protocols.

Caption: Workflow for Membrane Protein Solubilization.

Caption: Workflow for Proteoliposome Reconstitution.

Conclusion

The early studies on octyl-β-D-glucopyranoside laid a critical foundation for the field of membrane protein structural and functional biology. The protocols and data presented in this guide, derived from seminal publications of the 1980s, highlight the detergent's gentle yet effective nature. While numerous other detergents have since been developed, the principles established through the pioneering work with octyl glucoside continue to inform and guide contemporary research into the intricate world of membrane proteins.

References

- 1. Solubilization and structural stability of bacteriorhodopsin with a mild nonionic detergent, n-Octyl-β-thioglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Spontaneous Formation of Octyl-β-D-Glucopyranoside Assemblies: From Micelles to Lamellar Phases

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spontaneous self-assembly of octyl-β-D-glucopyranoside (OG) in aqueous solutions. While the term "vesicle" typically refers to a lamellar bilayer enclosing an aqueous core in a dilute solution, for a single-chain surfactant like octyl glucoside, stable, dilute vesicles are not the common form of self-assembly. Instead, octyl glucoside spontaneously forms a rich variety of structures, including micelles and, at higher concentrations, a lamellar liquid crystalline phase, which is structurally analogous to the bilayers of a vesicle. This guide will detail the physicochemical properties of these structures, the experimental conditions that govern their formation, and the methodologies used to study them, with a focus on the spontaneous transition to the lamellar phase.

Physicochemical Properties of Octyl-β-D-Glucopyranoside

Octyl-β-D-glucopyranoside is a nonionic surfactant widely used in biochemistry and biophysics for solubilizing membrane proteins.[1][2] Its amphiphilic nature, consisting of a hydrophilic glucose headgroup and a hydrophobic octyl tail, drives its self-assembly in aqueous environments.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₂₈O₆ | [1] |

| Molar Mass | 292.37 g/mol | [1] |

| Critical Micelle Concentration (CMC) | 20-25 mM (~0.6-0.73% w/v) in water | [1][3] |

| Aggregation Number (Nₐ) | 27 - 100 | [4] |

| Micelle Molecular Weight | 8,000 - 29,000 g/mol | [4] |

| Cloud Point | >100°C | [2] |

The Phase Behavior of the Octyl-β-D-Glucopyranoside/Water System

The spontaneous formation of different octyl glucoside structures is primarily dependent on its concentration in water and the temperature of the system. The phase diagram for the binary octyl glucoside/water system reveals the conditions under which various phases exist.[5][6]

At low concentrations, above the Critical Micelle Concentration (CMC), octyl glucoside molecules assemble into micelles.[7] As the concentration of octyl glucoside increases, these micelles pack more closely, leading to transitions into different liquid crystalline phases. These phases include the hexagonal, cubic, and lamellar phases.[6][8] The lamellar phase consists of extended bilayers of octyl glucoside molecules separated by water layers, representing the structural basis of vesicles.

The formation of these phases is a thermodynamically driven, spontaneous process. The hydration of octyl glucoside is an endothermic process, indicating that the self-assembly is entropy-driven.[9]

Experimental Protocols

Preparation of Octyl-β-D-Glucopyranoside Solutions for Phase Behavior Studies

This protocol describes the preparation of octyl glucoside solutions at various concentrations to observe the spontaneous formation of different phases.

Materials:

-

n-Octyl-β-D-glucopyranoside (high purity, >98%)

-

Ultrapure water

-

Glass vials

-

Magnetic stirrer and stir bars

-

Analytical balance

Procedure:

-

Weighing: Accurately weigh the desired amount of octyl glucoside powder using an analytical balance.

-

Dissolution: Add the weighed octyl glucoside to a glass vial containing a measured volume of ultrapure water to achieve the target concentration.

-

Mixing: Gently stir the mixture using a magnetic stirrer at room temperature until the octyl glucoside is completely dissolved. For higher concentrations, gentle warming (e.g., to 40°C) may be required to facilitate dissolution.[9]

-

Equilibration: Allow the solution to equilibrate at the desired temperature for a sufficient period (e.g., 24 hours) to ensure the formation of the thermodynamically stable phase.

-

Characterization: The resulting phase can be identified using techniques such as polarized light microscopy, small-angle X-ray scattering (SAXS), and nuclear magnetic resonance (NMR) spectroscopy.[5][6]

Detergent Removal Method for the Formation of Phospholipid Vesicles

While octyl glucoside does not readily form stable, dilute vesicles on its own, it is extensively used as a detergent to prepare phospholipid vesicles. This method involves solubilizing phospholipids into mixed micelles with octyl glucoside, followed by the removal of the detergent to allow the phospholipids to self-assemble into vesicles.

Materials:

-

Phospholipid (e.g., egg yolk phosphatidylcholine)

-

n-Octyl-β-D-glucopyranoside

-

Buffer solution (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Dialysis tubing (with a molecular weight cutoff that allows passage of OG monomers but retains vesicles) or size-exclusion chromatography column.

Procedure:

-

Lipid Film Formation: Dissolve the phospholipid in an organic solvent (e.g., chloroform/methanol mixture). Evaporate the solvent under a stream of nitrogen and then under vacuum to form a thin lipid film on the wall of a round-bottom flask.

-

Solubilization: Add a buffered solution containing octyl glucoside at a concentration well above its CMC (e.g., 1-2% w/v) to the lipid film.[10] Vortex or sonicate the mixture until the lipid film is completely solubilized, forming mixed micelles.

-

Detergent Removal:

-

Dialysis: Transfer the mixed micelle solution to a dialysis bag and dialyze against a large volume of buffer. The octyl glucoside monomers will diffuse out of the bag, leading to the spontaneous formation of vesicles.

-

Size-Exclusion Chromatography: Pass the mixed micelle solution through a size-exclusion chromatography column. The larger, newly formed vesicles will elute before the smaller octyl glucoside micelles.

-

-

Vesicle Characterization: The resulting vesicle suspension can be characterized for size, lamellarity, and stability using techniques like dynamic light scattering (DLS), cryo-transmission electron microscopy (cryo-TEM), and fluorescence-based assays.

Visualizing the Process: Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for the preparation and characterization of octyl glucoside aqueous phases.

Caption: Workflow for phospholipid vesicle formation via the detergent removal method.

Logical Relationships in Octyl Glucoside Self-Assembly

The self-assembly of octyl glucoside in water is a concentration-dependent phenomenon. The following diagram illustrates the logical progression from individual molecules to the formation of the lamellar phase.

Caption: Concentration-dependent self-assembly of octyl glucoside in water.

Conclusion

The spontaneous formation of organized structures by octyl-β-D-glucopyranoside in aqueous solutions is a well-characterized phenomenon driven by its amphiphilic nature. While it does not typically form stable, dilute vesicles on its own, it readily self-assembles into micelles and, at higher concentrations, a lamellar liquid crystalline phase that is structurally analogous to vesicular bilayers. Understanding the phase behavior of octyl glucoside is crucial for its application in membrane protein research and provides a foundational model for the principles of surfactant self-assembly. Furthermore, its role as a solubilizing agent in the preparation of phospholipid vesicles remains a vital technique in the field of drug delivery and membrane biophysics.

References

- 1. Stepwise Synthesis of Giant Unilamellar Vesicles on a Microfluidic Assembly Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A protocol for mimicking lipid-mediated phase separation on the membrane using giant unilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Invagination of Giant Unilamellar Vesicles upon Membrane Mixing with Native Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and properties of large octylglucoside dialysis/adsorption liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular dynamics characterization of n-octyl-beta-D-glucopyranoside micelle structure in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phospholipid vesicle formation and transmembrane protein incorporation using octyl glucoside. | Semantic Scholar [semanticscholar.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. CN103159804B - Preparation method of octyl-beta-D-glucopyranoside - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Phase Behavior of Octyl-β-D-Glucopyranoside in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of the non-ionic surfactant octyl-β-D-glucopyranoside (OβG) in aqueous solutions. OβG is widely utilized in membrane protein research and drug delivery systems due to its ability to form various self-assembled structures. Understanding its phase behavior is critical for optimizing experimental conditions and formulating effective delivery vehicles. This document details the quantitative parameters of OβG's phase transitions, outlines the experimental methodologies used for their characterization, and provides visual representations of key processes.

Physicochemical Properties and Phase Behavior

Octyl-β-D-glucopyranoside is an amphiphilic molecule consisting of a hydrophilic glucose headgroup and a hydrophobic octyl tail. This dual nature drives its self-assembly in aqueous environments into a variety of ordered structures, including micelles and lyotropic liquid crystalline phases. The formation of these phases is dependent on both the concentration of OβG and the temperature of the solution.

Micellization

In dilute aqueous solutions, OβG exists as monomers. As the concentration increases, it reaches a critical point, the critical micelle concentration (CMC), where the monomers begin to aggregate into micelles.[1] This process is a key characteristic of surfactants and is accompanied by a sharp change in the physicochemical properties of the solution, such as surface tension and conductivity.[2][3][4]

Lyotropic Liquid Crystalline Phases

At concentrations above the CMC, OβG can form more complex, ordered structures known as lyotropic liquid crystalline phases. The specific phase formed is a function of both surfactant concentration and temperature. The typical phase progression with increasing OβG concentration in water is from an isotropic solution of micelles to a hexagonal phase, followed by a cubic phase, and finally a lamellar phase at very high concentrations.[5]

Quantitative Data on Phase Behavior

The following tables summarize the key quantitative parameters associated with the phase behavior of octyl-β-D-glucopyranoside in aqueous solutions. These values are essential for researchers working with this surfactant to predict its behavior under different experimental conditions.

| Parameter | Value | Temperature (°C) | Method |

| Critical Micelle Concentration (CMC) | 20-25 mM | 20-25 | Surface Tensiometry |

| Aggregation Number | 27-100 | Not Specified | Dynamic Light Scattering, Size Exclusion Chromatography |

| Micellar Molecular Weight | 8,000-29,000 g/mol | Not Specified | Dynamic Light Scattering, Ultracentrifugation |

| Cloud Point | >100 °C | Not Specified | Visual Observation |

Experimental Protocols

The characterization of the phase behavior of surfactants like OβG relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited in this guide.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[1]

Materials:

-

High-purity octyl-β-D-glucopyranoside

-

Deionized water

-

Surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Glassware

Procedure:

-

Prepare a stock solution of OβG in deionized water at a concentration significantly above the expected CMC (e.g., 100 mM).

-

Create a series of dilutions from the stock solution with varying concentrations of OβG, spanning a range both below and above the expected CMC.

-

Calibrate the surface tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each dilution, ensuring the system reaches equilibrium before each measurement.

-

Plot the surface tension as a function of the logarithm of the OβG concentration.

-

The CMC is determined from the intersection of the two linear regions of the plot.[2]

Characterization of Micellar Size by Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. This information can be used to determine the hydrodynamic radius of micelles.

Materials:

-

Octyl-β-D-glucopyranoside solution at a concentration above the CMC

-

DLS instrument with a laser light source and a correlator

-

Cuvettes

Procedure:

-

Prepare a solution of OβG in deionized water at a known concentration above the CMC.

-

Filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove any dust or large aggregates.

-

Place the filtered solution in a clean cuvette and insert it into the DLS instrument.

-

Allow the sample to equilibrate to the desired temperature.

-

Perform the DLS measurement, collecting the scattered light at a fixed angle (e.g., 90° or 173°).

-

The instrument's software will analyze the autocorrelation function of the scattered light to calculate the diffusion coefficient, from which the hydrodynamic radius is determined using the Stokes-Einstein equation.

Investigation of Phase Transitions by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. It is used to detect phase transitions, such as the formation or melting of liquid crystalline phases.[5][6][7][8]

Materials:

-

Aqueous solutions of OβG at various concentrations

-

Differential scanning calorimeter

-

Hermetically sealed sample pans

Procedure:

-

Accurately weigh a small amount of the OβG solution into a sample pan and hermetically seal it to prevent water evaporation.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) over the desired temperature range.

-

Record the heat flow as a function of temperature.

-

Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions. The temperature at the peak maximum is the transition temperature.

Structural Analysis of Liquid Crystalline Phases by Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structure and dimensions of self-assembled systems on the nanometer scale. It can be used to identify the type of liquid crystalline phase (e.g., hexagonal, cubic, lamellar) and to measure characteristic distances, such as the lattice parameter.

Materials:

-

Aqueous solutions of OβG at concentrations corresponding to different liquid crystalline phases

-

SAXS instrument with a monochromatic X-ray source and a 2D detector

-

Sample holder (e.g., a quartz capillary)

Procedure:

-

Load the OβG solution into the sample holder.

-

Place the sample in the SAXS instrument and expose it to the X-ray beam.

-

Collect the scattered X-rays on the 2D detector.

-

The resulting scattering pattern will show a series of peaks (Bragg reflections) at specific scattering angles.

-

The positions of these peaks are characteristic of the lattice structure of the liquid crystalline phase. For example, a lamellar phase will show peaks at positions in the ratio 1:2:3..., while a hexagonal phase will show peaks in the ratio 1:√3:2...

-

The lattice parameter can be calculated from the position of the primary Bragg peak.

Visualizations of Experimental Workflows and Phase Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures and the relationships between the different phases of octyl-β-D-glucopyranoside in aqueous solution.

Caption: Workflow for CMC determination by surface tensiometry.

Caption: Phase progression of OβG with increasing concentration.

Caption: Experimental workflow for DLS analysis of micelles.

This guide provides a foundational understanding of the phase behavior of octyl-β-D-glucopyranoside in aqueous solutions, offering both the theoretical background and practical experimental guidance necessary for researchers in the fields of biochemistry, materials science, and pharmaceutical development.

References

- 1. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. justagriculture.in [justagriculture.in]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tainstruments.com [tainstruments.com]

- 8. youtube.com [youtube.com]

An In-Depth Technical Guide to Octyl-beta-D-glucopyranoside: Headgroup and Tail Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl-beta-D-glucopyranoside (n-octyl-β-D-glucoside, OG) is a nonionic detergent widely employed in membrane biochemistry for the solubilization, purification, and reconstitution of membrane proteins.[1][2][3] Its utility stems from its amphipathic nature, possessing a hydrophilic glucose headgroup and a hydrophobic octyl tail. This structure allows it to effectively mimic the lipid bilayer environment, thereby preserving the native conformation and function of membrane proteins upon their extraction.[2][4] This technical guide provides a comprehensive overview of the headgroup and tail interactions of octyl glucoside, its physicochemical properties, and detailed protocols for its application in membrane protein research.

Physicochemical Properties of Octyl-beta-D-glucopyranoside

The effectiveness of a detergent in membrane protein research is largely dictated by its physicochemical properties. Key parameters for octyl glucoside are summarized below.

| Property | Value | References |

| Chemical Formula | C14H28O6 | [1] |

| Molecular Weight | 292.4 g/mol | [5] |

| Critical Micelle Concentration (CMC) | 20-25 mM in water | [2][5] |

| Aggregation Number | 27-100 | [5][6] |

| Average Micellar Weight | 8,000 - 29,000 Da | [5][6] |

| Cloud Point | >100°C | [5] |

| Solubility | Water soluble | [5] |

Headgroup and Tail Interactions: The Mechanism of Action

The unique properties of octyl glucoside are a direct result of the interplay between its hydrophilic headgroup and hydrophobic tail.

The Hydrophilic Headgroup: A Bulky Shield

The headgroup of octyl glucoside consists of a glucose moiety. This bulky, hydrophilic group is responsible for the detergent's high water solubility and its relatively gentle action on proteins. The hydroxyl groups of the glucose headgroup can form hydrogen bonds with water molecules, creating a hydration shell that prevents the aggregation of solubilized membrane proteins.

The Hydrophobic Tail: Disrupting the Membrane

The octyl (C8) tail is a short, hydrophobic alkyl chain. This tail readily inserts into the hydrophobic core of the lipid bilayer, disrupting the native lipid-lipid interactions.[7] As the concentration of octyl glucoside increases, more detergent monomers integrate into the membrane.

Micelle Formation and Protein Solubilization

Above its critical micelle concentration (CMC), octyl glucoside monomers self-assemble into spherical or ellipsoidal structures called micelles.[8] In these micelles, the hydrophobic tails are sequestered in the core, away from the aqueous environment, while the hydrophilic headgroups form the outer surface.

The process of membrane protein solubilization by octyl glucoside can be conceptualized as a multi-step process:

-

Partitioning: At concentrations below the CMC, octyl glucoside monomers partition into the lipid bilayer.[7]

-

Saturation: As the concentration increases, the bilayer becomes saturated with detergent monomers, leading to membrane destabilization.

-

Solubilization: At or above the CMC, the lipid bilayer is disrupted, and mixed micelles containing lipids, protein, and detergent are formed. The membrane protein is thereby extracted from its native environment and stabilized within the detergent micelle.

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

This protocol describes the determination of the CMC of octyl glucoside using a hydrophobic fluorescent probe, such as pyrene. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment.

Materials:

-

Octyl-beta-D-glucopyranoside

-

Pyrene stock solution (e.g., 0.1 mM in acetone)

-

Appropriate buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a series of octyl glucoside solutions in the desired buffer, with concentrations ranging from well below to well above the expected CMC (e.g., 1 mM to 50 mM).

-

To each solution, add a small aliquot of the pyrene stock solution to a final concentration of approximately 1 µM. Ensure the final concentration of the organic solvent from the stock solution is minimal.

-

Incubate the samples at the desired temperature until equilibrium is reached.

-

Measure the fluorescence emission spectra of each sample. For pyrene, the excitation wavelength is typically around 335 nm, and the emission is scanned from 350 to 500 nm.

-

Determine the ratio of the fluorescence intensity of the first vibronic peak (I1, ~373 nm) to the third vibronic peak (I3, ~384 nm).

-

Plot the I1/I3 ratio as a function of the logarithm of the octyl glucoside concentration.

-

The CMC is determined as the concentration at the inflection point of the resulting sigmoidal curve.[9]

Protocol 2: Solubilization of Membrane Proteins

This protocol provides a general workflow for the solubilization of a target membrane protein from a cell membrane preparation.[3][10]

Materials:

-